Cas no 935-13-7 (3-(furan-2-yl)propanoic acid)

3-(furan-2-yl)propanoic acid structure
3-(furan-2-yl)propanoic acid structure
商品名:3-(furan-2-yl)propanoic acid
CAS番号:935-13-7
MF:C7H8O3
メガワット:140.136622428894
MDL:MFCD00005346
CID:40330
PubChem ID:70286

3-(furan-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(Furan-2-yl)propanoic acid
    • 3-(2-Furyl)propanoic acid
    • 3-(2-Furyl)propionic acid
    • 3-Furan-2-yl-propionic acid
    • 2-Furanpropanoic acid
    • Furan-2-propionic acid
    • 2-Furanpropionic acid
    • XLTJXJJMUFDQEZ-UHFFFAOYSA-N
    • 971V0W009H
    • Furfuryl-essigsaure
    • 3-(2-Furyl)propoinic acid
    • 3-Furan-2-ylpropanoic acid
    • 3-(2-furyl) propionic acid
    • 3-(2-furanyl)propanoic acid
    • 3-(Fur-2-yl)propanoic acid
    • 3-(2-Furyl)propano
    • 2-Furanpropionic acid (6CI, 7CI, 8CI)
    • 3-Furan-2-ylpropionic acid
    • β-(2-Furyl)propionic acid
    • .BETA.-(2-FURYL)PROPIONIC ACID
    • DTXSID70239446
    • DTXCID90161937
    • 3-(furan-2-yl)propanoicacid
    • 3-(2-furyl)propanoicacid
    • 6O5
    • F1901-0149
    • PS-4963
    • J-800048
    • 3-(2-Furyl)propanoic acid #
    • NS00039570
    • DB-025951
    • EN300-11243
    • MFCD00005346
    • BBL027515
    • SB61044
    • 2-Furanpropanoic acid, 2-Furanpropionic acid
    • 3-(2-Furyl)propionic acid, 97%
    • BETA-(2-FURYL)PROPIONIC ACID
    • MB605
    • STK801962
    • Q27271947
    • AKOS000206873
    • CS-0155529
    • UNII-971V0W009H
    • SY109540
    • EINECS 213-298-4
    • 935-13-7
    • HMS1686I17
    • SCHEMBL236223
    • J-640046
    • 3-(furan-2-yl)propanoic acid
    • MDL: MFCD00005346
    • インチ: 1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
    • InChIKey: XLTJXJJMUFDQEZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCC1=CC=CO1)O

計算された属性

  • せいみつぶんしりょう: 140.04700
  • どういたいしつりょう: 140.047344
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.2127 (rough estimate)
  • ゆうかいてん: 56-60 °C
  • ふってん: 229
  • フラッシュポイント: 103 °C
  • 屈折率: 1.4638 (estimate)
  • PSA: 50.44000
  • LogP: 1.29680
  • ようかいせい: 未確定

3-(furan-2-yl)propanoic acid セキュリティ情報

  • 記号: GHS05 GHS07
  • シグナルワード:Danger
  • 危害声明: H315-H318-H335
  • 警告文: P261-P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 37/38-41
  • セキュリティの説明: S37/39-S26-S39
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8 °C
  • リスク用語:R37/38; R41
  • 危険レベル:IRRITANT

3-(furan-2-yl)propanoic acid 税関データ

  • 税関コード:2932190090
  • 税関データ:

    中国税関コード:

    2932190090

    概要:

    2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

3-(furan-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR3886-5g
3-(Fur-2-yl)propanoic acid
935-13-7 98+%
5g
£66.00 2025-02-20
Life Chemicals
F1901-0149-0.25g
3-(furan-2-yl)propanoic acid
935-13-7 95%+
0.25g
$18.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226169-5g
3-(Furan-2-yl)propanoic acid
935-13-7 98%
5g
¥329.00 2024-04-24
Fluorochem
011752-1g
3-(2-Furyl)propionic acid
935-13-7 97%
1g
£21.00 2022-03-01
TRC
F865270-1g
3-(2-Furyl)propanoic Acid
935-13-7
1g
$98.00 2023-05-18
Life Chemicals
F1901-0149-1g
3-(furan-2-yl)propanoic acid
935-13-7 95%+
1g
$21.0 2023-09-07
Fluorochem
011752-250mg
3-(2-Furyl)propionic acid
935-13-7 97%
250mg
£11.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226169-1g
3-(Furan-2-yl)propanoic acid
935-13-7 98%
1g
¥60.00 2024-04-24
Enamine
EN300-11243-0.5g
3-(furan-2-yl)propanoic acid
935-13-7 95%
0.5g
$20.0 2023-10-26
Enamine
EN300-11243-0.25g
3-(furan-2-yl)propanoic acid
935-13-7 95%
0.25g
$19.0 2023-10-26

3-(furan-2-yl)propanoic acid 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
リファレンス
Synthesis of tonghaosu analogs
Sun, Hai; Lin, Yingjie; Wu, Yulin; Wu, Yikang, Chinese Journal of Chemistry, 2009, 27(1), 16-18

合成方法 2

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol ,  Tetrahydrofuran ,  Water ;  cooled; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Preparation of 3-heteroarylalkyl substituted GABA analogs as anticonvulsants
, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Palladium Solvents: Methanol ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Unprecedented C-Selective Interstrand Cross-Linking through in Situ Oxidation of Furan-Modified Oligodeoxynucleotides
Op de Beeck, Marieke; Madder, Annemieke, Journal of the American Chemical Society, 2011, 133(4), 796-807

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium acetate ,  Hydrogen Catalysts: Palladium
リファレンス
Allyl cation stereochemistry in the intramolecular [4+3] cycloaddition reaction
Harmata, Michael; Gamlath, Chandra B.; Barnes, Charles L., Tetrahedron Letters, 1990, 31(42), 5981-4

合成方法 5

はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Pyridine ;  3 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 atm, rt
リファレンス
Remote-Group-Assisted Facile Oxidative Arylation of Furans and Pyrroles
Jiang, Kai; Wang, Haohao; Xie, Yi; Jiang, Huanfeng ; Lei, Ming ; et al, ACS Catalysis, 2023, 13(6), 3520-3531

合成方法 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Phosphorus pentachloride Solvents: Ethanol
リファレンス
Studies on synthesis of α furanpropionate useful as flavor
Liu, Xiujuan; Wang, Geyun; Li, Lianbin; Sun, Lingfeng, Xiangliao Xiangjing Huazhuangpin, 2002, (2), 1-3

合成方法 7

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol ,  Tetrahydrofuran
リファレンス
Heteroaromatic side-chain analogs of pregabalin
Schelkun, Robert M.; Yuen, Po-Wai; Wustrow, David J.; Kinsora, Jack; Su, Ti-Zhi; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2329-2332

合成方法 8

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  1 h, cooled; 16 h, rt
リファレンス
Thermo-responsive Diels-Alder stabilized hydrogels for ocular drug delivery of a corticosteroid and an anti-VEGF fab fragment
Ilochonwu, Blessing C.; van der Lugt, Simone A.; Annala, Ada; Di Marco, Greta; Sampon, Thibault; et al, Journal of Controlled Release, 2023, 361, 334-349

合成方法 9

はんのうじょうけん
1.1 Reagents: Water Solvents: Pyridine ;  16 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives
Payne, Daniel T. ; Zhao, Yiming ; Fossey, John S., Scientific Reports, 2017, 7(1), 1-8

合成方法 10

はんのうじょうけん
1.1 Reagents: Isopropyl β-D-thiogalactopyranoside ,  Ferrous ammonium sulfate hexahydrate Solvents: Water ;  48 h, 37 °C
リファレンス
A Biocompatible Alkene Hydrogenation Merges Organic Synthesis with Microbial Metabolism
Sirasani, Gopal; Tong, Liuchuan; Balskus, Emily P., Angewandte Chemie, 2014, 53(30), 7785-7788

合成方法 11

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1 h, 0 °C; 16 h, rt
1.2 Solvents: Chloroform ;  48 h, rt
リファレンス
Electrolysis as an Efficient Key Step in the Homogeneous Polymer-Supported Synthesis of N-Substituted Pyrroles
Nad, Sukanya; Roller, Sebastian; Haag, Rainer; Breinbauer, Rolf, Organic Letters, 2006, 8(3), 403-406

合成方法 12

はんのうじょうけん
1.1 Reagents: Hydrazine ,  1-Methoxy-4-(phenylseleninyl)benzene Solvents: Methanol ,  Water
リファレンス
Dissociative cycloelimination, a new selenium based pericyclic reaction
Henriksen, Lars; Jakobsen, Soren, Chemical Communications (Cambridge, 2001, (23), 2448-2449

合成方法 13

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
リファレンス
Probing structural effects on replication efficiency through comparative analyses of families of potential self-replicators
Kassianidis, Leftherios; Pearson, Russell J.; Philp, Douglas, Chemistry - A European Journal, 2006, 12(34), 8798-8812

合成方法 14

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Tempo ,  Potassium chloride ,  Ferric nitrate Solvents: 1,2-Dichloroethane ;  20 h, rt
リファレンス
Na-MnOx catalyzed aerobic oxidative cleavage of biomass-derived 1,2-diols to synthesis medium-chain furanic chemicals
Kong, Qing-Shan; Li, Xing-Long ; Shen, Hong-Bo; Xu, Hua-Jian; Fu, Yao, Green Energy & Environment, 2022, 7(5), 957-964

合成方法 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, rt
リファレンス
Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide
Halila, Sami; Velasco, Trinidad; De Clercq, Pierre; Madder, Annemieke, Chemical Communications (Cambridge, 2005, (7), 936-938

合成方法 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Catalysts: Nickel Solvents: Water ;  30 min, rt; 3 h, 50 - 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Raney nickel-catalyzed hydrogenation of unsaturated carboxylic acids with sodium borohydride in water
Rao, Gopal Krishna; Gowda, Narendra B.; Ramakrishna, Ramesha A., Synthetic Communications, 2012, 42(6), 893-904

合成方法 17

はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
リファレンス
Economical and eco-friendly method for the reduction of heterocyclics possessing α,β-unsaturated acid systems using novel reduction method
Naresh, K.; Reddy, B. Madhava; Babu, V. Harinadha, European Journal of Biomedical and Pharmaceutical Sciences, 2014, 1(2), 446-451

合成方法 18

はんのうじょうけん
リファレンス
Protein and peptide libraries and methods for linking an mRNA molecule to a polypeptide and for making polypeptide libraries
, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium ,  Carbon Solvents: Water
リファレンス
Thermodynamics of protonation of some five-membered heteroaryl carboxylates, -alkanoates and -trans-propenoates
Arena, Giuseppe; Cali, Rosario; Maccarone, Emanuele; Passerini, Amedeo, Journal of the Chemical Society, 1993, (10), 1941-5

合成方法 20

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  overnight, 20 °C
リファレンス
Preparation of quinolones derivatives useful as inducible nitric oxide synthase inhibitors
, World Intellectual Property Organization, , ,

3-(furan-2-yl)propanoic acid Raw materials

3-(furan-2-yl)propanoic acid Preparation Products

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Amadis Chemical Company Limited
(CAS:935-13-7)3-(furan-2-yl)propanoic acid
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清らかである:99%
はかる:25g
価格 ($):279.0